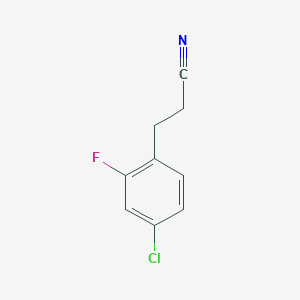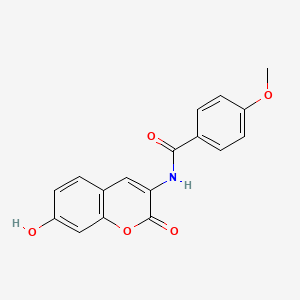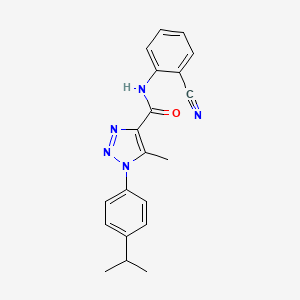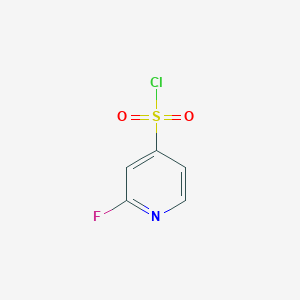![molecular formula C9H15ClO2S B2625788 Spiro[4.4]nonane-3-sulfonyl chloride CAS No. 2260930-68-3](/img/structure/B2625788.png)
Spiro[4.4]nonane-3-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[4.4]nonane-3-sulfonyl chloride is a chemical compound with the molecular formula C9H15ClO2S. It is a derivative of spiro[4.4]nonane , a bicyclic compound connected by a single fully-substituted carbon atom .
Molecular Structure Analysis
The molecular structure of Spiro[4.4]nonane-3-sulfonyl chloride consists of a spiro[4.4]nonane core with a sulfonyl chloride functional group attached . The InChI code for this compound is 1S/C9H15ClO2S/c10-13(11,12)8-3-6-9(7-8)4-1-2-5-9/h8H,1-7H2 .Physical And Chemical Properties Analysis
Spiro[4.4]nonane-3-sulfonyl chloride has a molecular weight of 222.74 . Additional physical and chemical properties such as boiling point, critical temperature, and critical pressure could be determined through further analysis .Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Organic Chemistry
Spiro[4.4]nonane-3-sulfonyl chloride and its derivatives have been extensively studied for their synthetic applications in organic chemistry. One significant application is the synthesis of spirocyclic compounds, which are prevalent in natural products and pharmaceuticals due to their complex and rigid structures that often result in specific biological activities. For instance, Kuroda et al. (2000) demonstrated the synthesis of Spiro[4.4]nonane ring systems via Nazarov cyclization, highlighting the importance of the spirocyclic structure in synthetic organic chemistry (Kuroda et al., 2000). Similarly, Tanaka et al. (2004) reported the preparation of spiro[indoline-3,2'-pyrrolidine] derivatives from β-3-indolyl ketone oximes, emphasizing the utility of spirocyclic structures in the synthesis of complex organic molecules (Tanaka et al., 2004).
Spirocyclization and Antimicrobial Applications
Spirocyclization techniques using spiro[4.4]nonane-3-sulfonyl chloride derivatives have been applied to synthesize novel compounds with potential antimicrobial properties. For example, Hafez et al. (2016) utilized a 6ʹ-(4-Chlorophenyl)-spiro[cyclohexane-1,2ʹ-thieno[3,2-d][1,3]oxazin]-4ʹ(1ʹH)-one as a starting material to synthesize a series of spiro compounds with biologically active sulfonamide groups, displaying potent antimicrobial activities (Hafez et al., 2016).
Polymer and Membrane Technology
In the field of polymer and membrane technology, spiro[4.4]nonane-3-sulfonyl chloride derivatives have been utilized to enhance the properties of membranes. Jin et al. (2016) studied grafted and sulfonated spiro poly(isatin-ethersulfone) membranes, demonstrating the potential of spirocyclic sulfone polymers in improving proton conductivity and membrane morphology, relevant for fuel-cell applications (Jin et al., 2016).
Antiviral and Biological Activities
The incorporation of spiro[4.4]nonane-3-sulfonyl chloride derivatives in the synthesis of biologically active compounds has shown promise in antiviral applications. Sedenkova et al. (2022) explored the synthesis of new 3-nitro- and 3-aminoisoxazolines containing spiro-fused cyclooctane fragments, leading to compounds with activity against the influenza A virus, demonstrating the potential of spirocyclic structures in drug discovery (Sedenkova et al., 2022).
Eigenschaften
IUPAC Name |
spiro[4.4]nonane-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO2S/c10-13(11,12)8-3-6-9(7-8)4-1-2-5-9/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQVJKRRRNYZPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCC(C2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[4.4]nonane-3-sulfonyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7-dihydro-4H-spiro[1,3-benzothiazole-6,1'-cyclohexane]-2-amine hydrochloride](/img/structure/B2625707.png)

![2-[3-(4-Chlorophenyl)thiomorpholin-4-YL]-N-(cyanomethyl)acetamide](/img/structure/B2625710.png)
![ethyl 4-[2-(2-ethoxycarbonylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2625713.png)
![N-(4-Fluorophenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2625717.png)
![3-[3-[(4-Aminophenyl)sulfonylamino]-4-methoxyphenyl]propanoic acid](/img/structure/B2625718.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2625719.png)

![3-(2-methoxyethyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2625723.png)


![N-cyclohexyl-N-ethyl-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2625727.png)
